molecular formula C24H28O4 B1679334 Riligustilide CAS No. 89354-45-0

Riligustilide

Cat. No.: B1679334
CAS No.: 89354-45-0
M. Wt: 380.5 g/mol
InChI Key: TYSOMZQRYGBSKN-ZGQZQFGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Riligustilide can be synthesized through various organic reactions. One common method involves the cyclization of specific precursor molecules under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the spiro compound structure .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from the rhizomes of Ligusticum chuanxiong. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Riligustilide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives .

Comparison with Similar Compounds

Riligustilide is unique among phytoprogestogens due to its specific structure and weak agonistic activity. Similar compounds include:

This compound’s unique structure and relatively weak activity make it an interesting compound for further research and potential therapeutic applications.

Properties

IUPAC Name

(3S,3'Z,5'aR,6'S,7'aS)-3'-butylidene-6'-propylspiro[4,5-dihydro-2-benzofuran-3,7'-5,5a,6,7a-tetrahydro-4H-cyclobuta[g][2]benzofuran]-1,1'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-3-5-11-19-16-13-12-14-17(8-4-2)24(21(14)20(16)23(26)27-19)18-10-7-6-9-15(18)22(25)28-24/h6,9,11,14,17,21H,3-5,7-8,10,12-13H2,1-2H3/b19-11-/t14-,17+,21+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSOMZQRYGBSKN-DRQJQJQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C1C2=C(C3C(CC2)C(C34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\1/C2=C([C@@H]3[C@H](CC2)[C@@H]([C@@]34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101337087
Record name Riligustilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101337087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89354-45-0
Record name Riligustilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089354450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Riligustilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101337087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RILIGUSTILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GB38T262B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Riligustilide
Reactant of Route 2
Riligustilide
Reactant of Route 3
Riligustilide
Reactant of Route 4
Riligustilide
Reactant of Route 5
Riligustilide
Reactant of Route 6
Riligustilide
Customer
Q & A

A: Riligustilide has been shown to interact with the CREB-CBP transcription factor complex, leading to the downregulation of renin expression. [, ] This interaction reduces the activity of the renin-angiotensin system, ultimately contributing to its reno-protective effects. [, ] Additionally, this compound activates PPARγ and the insulin signaling pathway, improving insulin sensitivity and enhancing glucose uptake and glycogenesis. [] It also upregulates the AMPK-TORC2-FoxO1 axis, leading to decreased gluconeogenesis. []

A: this compound is a dimeric phthalide. Its molecular formula is C20H22O4 and its molecular weight is 326.39 g/mol. [, , , ] Detailed spectroscopic data, including 1H and DOSY NMR data, can be found in various publications. [, , ]

A: this compound has been identified as a naturally occurring compound in both fresh and dried rhizomes of Ligusticum porteri, confirming it is not solely a post-harvest product. [, ] It is also found in varying quantities in Ligusticum chuanxiong, commercially known as Rhizoma Chuanxiong. [, , , , ]

A: Studies show that drying methods, such as sun-drying or drying at 60°C, can significantly increase the content of this compound in Ligusticum chuanxiong. [] Similar increases were observed after processing methods like stir-frying. [, ]

A: Research suggests that this compound exhibits potential anti-diabetic effects. In high-fat diet-induced T2DM mice, this compound administration resulted in reduced hyperglycemia, decreased hyperinsulinemia, and improved glucose intolerance. [] These findings suggest this compound could be a promising candidate for T2DM treatment. []

A: Yes, High Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) has been successfully employed to simultaneously analyze and quantify this compound and other constituents in Ligusticum chuanxiong extracts. [, ] This method offers a specific and reliable approach for quality control of herbal medicines. [, ]

A: this compound exhibits a range of pharmacological activities, including reno-protective, [, ] anti-diabetic, [] and potential neuroprotective effects. [] It has shown efficacy in various animal models, including spontaneously hypertensive rats, diabetic nephropathy models, and models of renal injury. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.